molecular formula C12H16O3 B7863194 3-Isobutoxy-4-methylbenzoic acid

3-Isobutoxy-4-methylbenzoic acid

Cat. No.: B7863194
M. Wt: 208.25 g/mol
InChI Key: NVZDMSJKHMTRAF-UHFFFAOYSA-N
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Description

3-Isobutoxy-4-methylbenzoic acid (molecular formula: C₁₂H₁₆O₃; molecular weight: 208.26 g/mol) is a substituted benzoic acid derivative characterized by an isobutoxy group (-OCH₂CH(CH₃)₂) at the 3-position and a methyl group (-CH₃) at the 4-position of the aromatic ring . Its CAS registry number is 1249339-96-5, and it is commonly available at 95% purity. This compound is of interest in pharmaceutical and organic synthesis due to the electronic and steric effects imparted by its substituents, which influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

4-methyl-3-(2-methylpropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)7-15-11-6-10(12(13)14)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZDMSJKHMTRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Isobutoxy-4-methylbenzoic acid is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C12H16O3, features a benzoic acid backbone substituted with an isobutoxy group and a methyl group. This unique structure contributes to its solubility and reactivity, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : It has been shown to act as a positive allosteric modulator at certain metabotropic glutamate receptors, which are implicated in neurological functions .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in cultured human cells. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of specific bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Research Findings

Several studies have focused on the biological activity of this compound:

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
This compoundIsobutoxy and methyl groupsAnti-inflammatory, antimicrobial
4-Butoxybenzoic acidButoxy group onlyLimited activity
3-Methylbenzoic acidMethyl group onlyWeak anti-inflammatory effects

Comparison with Similar Compounds

Key Observations:

3-Methylbutoxy (linear pentyl chain) in 3-(3-methylbutoxy)benzoic acid increases lipophilicity relative to the branched isobutoxy group, which may enhance membrane permeability but reduce aqueous solubility .

Positional Isomerism: 4-Isopropoxy-3-methylbenzoic acid demonstrates how substituent positioning alters electronic effects.

Molecular Weight and Functional Group Impact :

  • Despite identical molecular formulas (C₁₂H₁₆O₃), This compound and 3-(3-methylbutoxy)benzoic acid exhibit distinct steric profiles due to branching differences, influencing crystallinity and melting points .

Physicochemical Properties (Inferred)

Property This compound 3-(Cyclopropylmethoxy)-4-methylbenzoic Acid 4-Isopropoxy-3-methylbenzoic Acid
Predicted logP ~3.2 ~3.5 ~2.8
Aqueous Solubility Low (branched chain) Very low (rigid substituent) Moderate (shorter chain)
Acidity (pKa) ~4.1 ~4.3 ~4.6

Notes:

  • logP : Higher values indicate greater lipophilicity. Cyclopropylmethoxy’s rigidity may enhance membrane association .
  • Acidity : Electron-donating groups (e.g., alkoxy) para to the carboxylic acid weaken acidity, as seen in 4-isopropoxy-3-methylbenzoic acid .

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